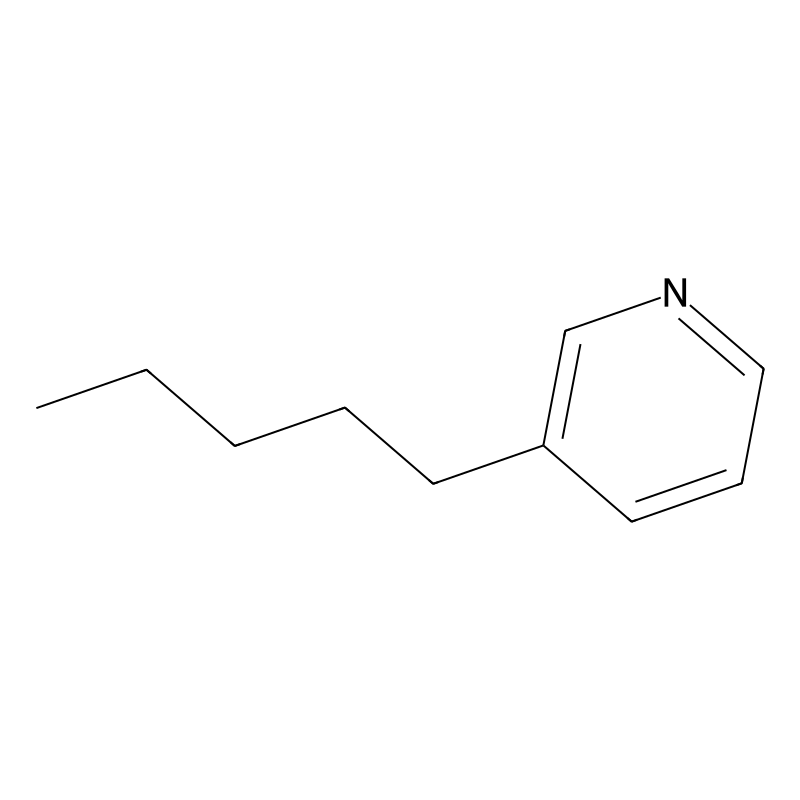3-Pentylpyridine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Limited Research Availability:
While 3-Pentylpyridine exists within scientific databases like PubChem [], there is currently limited published research specifically focused on its applications. This might be due to various factors, such as:
- Recent discovery: 3-Pentylpyridine might be a relatively recently discovered compound, and extensive research often takes time to develop.
- Niche applications: It's possible that 3-Pentylpyridine holds promise for specific, niche scientific applications that haven't yet been widely explored.
- Commercial focus: Research and development efforts might be directed towards compounds with more immediate commercial potential.
Potential Areas of Interest:
Despite the limited research directly involving 3-Pentylpyridine, its chemical structure suggests potential applications in certain scientific fields:
- Organic synthesis: The presence of the pyridine ring, a common building block in organic chemistry, might make 3-Pentylpyridine a valuable intermediate in the synthesis of more complex molecules [].
- Material science: The combination of aromatic and aliphatic groups in 3-Pentylpyridine could be interesting for researchers studying materials with specific properties, such as self-assembly or liquid crystal behavior [].
- Biological studies: Although no definitive studies exist, the aromatic ring and the aliphatic chain in 3-Pentylpyridine might hold potential for interactions with biological systems, warranting further investigation.
3-Pentylpyridine is an organic compound characterized by a pyridine ring with a pentyl substituent at the third position. Its molecular formula is , and it has a molecular weight of approximately 149.24 g/mol. This compound appears as a colorless to pale yellow liquid with a distinct odor, typical of many pyridine derivatives. The structure of 3-pentylpyridine consists of a six-membered aromatic ring containing one nitrogen atom, which contributes to its unique chemical properties and reactivity.
- Oxidation: 3-Pentylpyridine can be oxidized to form pyridine N-oxides using agents such as hydrogen peroxide or peracids.
- Reduction: It can be reduced to dihydropyridines with reducing agents like lithium aluminum hydride or sodium borohydride.
- Electrophilic Substitution: The compound can undergo electrophilic substitution reactions, including nitration, sulfonation, and halogenation, facilitated by reagents such as nitric acid and sulfuric acid under controlled conditions .
Research indicates that 3-pentylpyridine exhibits potential biological activities, particularly in pharmacology. It has been investigated for its antimicrobial and anti-inflammatory properties. The mechanism of action involves its ability to interact with various biological targets, including forming coordination complexes with metal ions, which can influence enzymatic activities and biochemical pathways .
The synthesis of 3-pentylpyridine can be achieved through several methods:
- Alkylation of Pyridine: A common approach involves the alkylation of pyridine with pentyl halides in the presence of bases such as sodium hydroxide or potassium carbonate.
- Hantzsch Pyridine Synthesis: This method includes the cyclo-condensation of an aldehyde, a 1,3-dicarbonyl compound, and ammonia to yield dihydropyridines, which are subsequently oxidized to produce pyridines.
- Industrial Production: Catalytic alkylation processes are often employed in industrial settings, utilizing solvents like dimethylformamide or acetonitrile at elevated temperatures for optimal yields .
3-Pentylpyridine finds diverse applications across various fields:
- Chemical Industry: It serves as a building block for synthesizing more complex organic molecules.
- Coordination Chemistry: The compound acts as a ligand in studies involving metal-pyridine complexes.
- Pharmaceuticals: It is explored for potential therapeutic uses due to its biological activity.
- Agrochemicals and Dyes: It is also utilized as an intermediate in producing agrochemicals and dyes .
Studies on the interactions of 3-pentylpyridine with biological systems have highlighted its role as a ligand that binds to metal ions. These interactions can significantly influence enzymatic activities and metabolic pathways. The specific molecular targets depend on the context of use, particularly in coordination chemistry where metal complexes are formed .
Similar Compounds: Comparison with Other Compounds
3-Pentylpyridine shares structural similarities with several other pyridine derivatives. Key compounds for comparison include:
- 2-Pentylpyridine
- 4-Pentylpyridine
- 2-Methylpyridine
- 3-Methylpyridine
Comparison TableCompound Structure Unique Features 3-Pentylpyridine Pentyl at position 3 Unique reactivity profile due to sterics 2-Pentylpyridine Pentyl at position 2 Different steric hindrance affects reactivity 4-Pentylpyridine Pentyl at position 4 Variations in physical properties compared to 3-position 2-Methylpyridine Methyl at position 2 Smaller substituent leads to different electronic effects 3-Methylpyridine Methyl at position 3 Similar reactivity but different steric effects
| Compound | Structure | Unique Features |
|---|---|---|
| 3-Pentylpyridine | Pentyl at position 3 | Unique reactivity profile due to sterics |
| 2-Pentylpyridine | Pentyl at position 2 | Different steric hindrance affects reactivity |
| 4-Pentylpyridine | Pentyl at position 4 | Variations in physical properties compared to 3-position |
| 2-Methylpyridine | Methyl at position 2 | Smaller substituent leads to different electronic effects |
| 3-Methylpyridine | Methyl at position 3 | Similar reactivity but different steric effects |
The positional isomerism in these compounds leads to significant differences in their chemical behavior and applications. For instance, the position of the alkyl group affects steric hindrance and electronic distribution within the ring, influencing reactivity patterns and potential applications .








